1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one
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Overview
Description
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a tosyl group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to exhibit antibacterial activity . They have also been used as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Similar compounds have been found to exhibit antibacterial activity . The antibacterial activity of these compounds could be due to their interaction with bacterial cells, leading to changes that inhibit bacterial growth .
Biochemical Pathways
Similar compounds have been found to act as dopamine and serotonin antagonists . This suggests that they may affect the biochemical pathways related to these neurotransmitters.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drugability of a compound, considering factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors, which can impact a drug’s bioavailability.
Result of Action
Similar compounds have been found to exhibit antibacterial activity . This suggests that the compound may have a similar effect, leading to the inhibition of bacterial growth.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other substances, temperature, and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperazine moiety. The final step involves the tosylation of the butanone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one: Lacks the tosyl group, which may affect its biological activity.
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone: Contains a fluorophenyl group, which can alter its chemical properties and applications.
Uniqueness
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is unique due to the presence of the tosyl group, which can enhance its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-3-31-20-6-4-7-21-23(20)25-24(32-21)27-15-13-26(14-16-27)22(28)8-5-17-33(29,30)19-11-9-18(2)10-12-19/h4,6-7,9-12H,3,5,8,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVXHDPDUMGIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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